

A Technical Guide to the Spectroscopic and Biological Data of (R)-Isomucronulatol

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Compound of Interest

Compound Name: (R)-Isomucronulatol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Isomucronulatol**, a naturally occurring isoflavan. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biological signaling pathways.

(R)-Isomucronulatol, with the IUPAC name (3R)-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a flavonoid that has garnered interest for its potential biological activities. Accurate spectroscopic and biological data are crucial for its further investigation and potential therapeutic development.

Spectroscopic Data

While specific high-resolution ^1H and ^{13}C NMR data for **(R)-Isomucronulatol** from primary literature remains elusive in broad searches, data for structurally similar isoflavans isolated from *Glycyrrhiza glabra* (licorice) provides a reliable reference for the expected chemical shifts. The following tables summarize representative NMR data and available mass spectrometry data for **(R)-Isomucronulatol**.

Nuclear Magnetic Resonance (NMR) Data

The chemical shifts are influenced by the substitution pattern on the aromatic rings and the stereochemistry of the chroman moiety.

Table 1: Representative ^1H NMR Spectroscopic Data for Isoflavans (400 MHz, CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2eq	4.33	ddd	1.8, 3.5, 10.1
H-2ax	4.02	dd	10.1, 10.1
H-3ax	3.50	m	
H-4eq	2.80	ddd	1.8, 5.2, 15.6
H-4ax	2.95	dd	11.0, 15.6
H-5	6.82	d	8.2
H-6	6.37	d	8.2
H-8			
H-2'			
H-5'	6.29	d	8.6
H-6'	6.78	d	8.6
3'-OCH ₃	s		
4'-OCH ₃	s		
7-OH			
2'-OH	5.64	br s	

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Table 2: Representative ^{13}C NMR Spectroscopic Data for Isoflavans (100 MHz, CDCl_3)

Carbon	Chemical Shift (δ) ppm
C-2	69.8
C-3	40.1
C-4	31.5
C-4a	155.8
C-5	129.4
C-6	108.3
C-7	155.3
C-8	102.7
C-8a	112.9
C-1'	119.8
C-2'	144.1
C-3'	109.8
C-4'	144.1
C-5'	107.9
C-6'	121.2
3'-OCH ₃	55.9
4'-OCH ₃	55.9

Data is based on hispaglabridin B, a structurally similar isoflavan, as reported by Kinoshita et al. (1996).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **(R)-Isomucronulatol**

Parameter	Value
Molecular Formula	C ₁₇ H ₁₈ O ₅
Molecular Weight	302.32 g/mol
Exact Mass	302.115424 g/mol
HR-ESI-MS	
[M+H] ⁺	303.1227

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for isoflavonoid compounds, based on standard laboratory practices.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified **(R)-Isomucronulatol** in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - 2D NMR: Conduct COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignments.

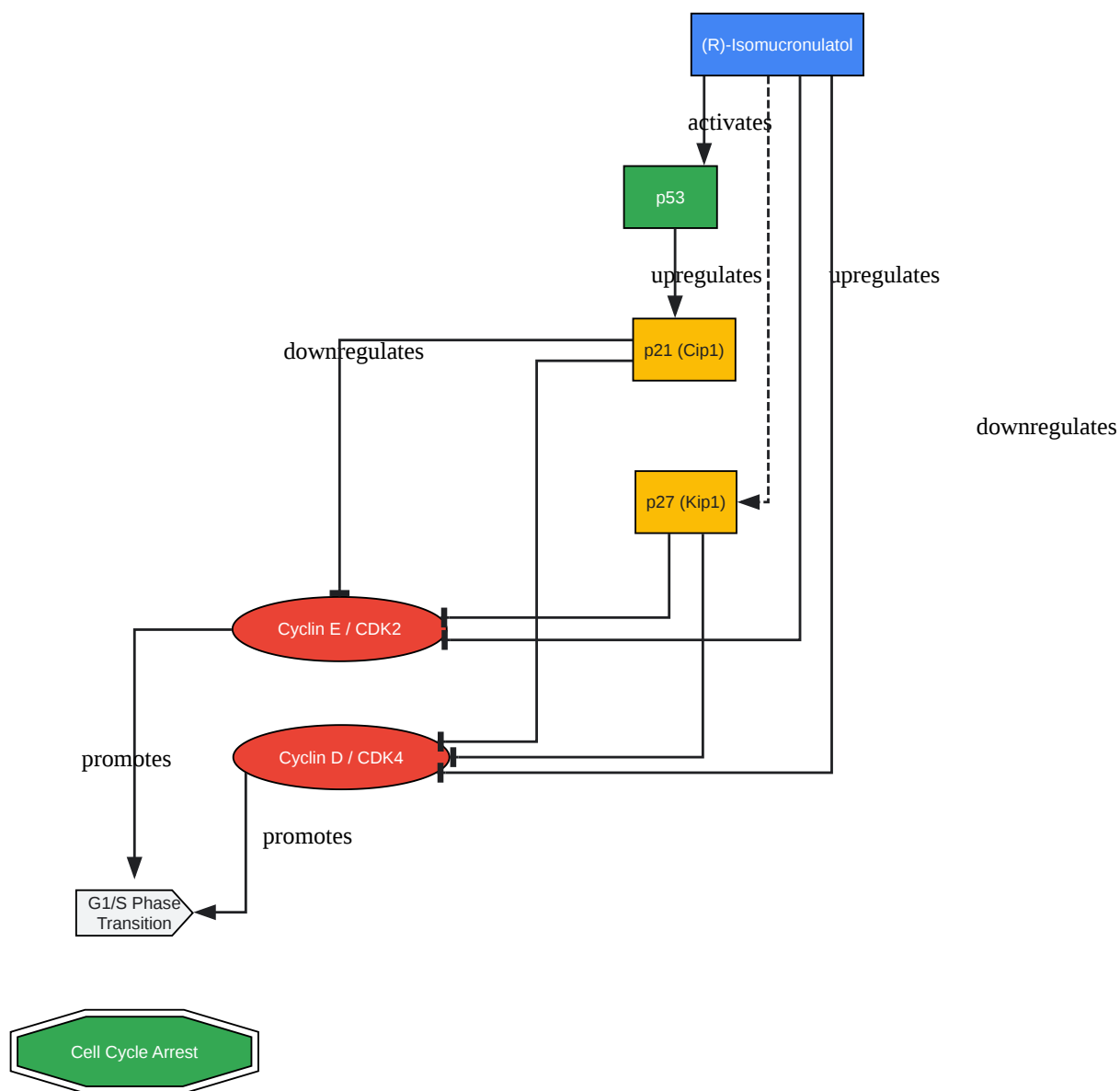
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol (HR-ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:**
 - **Ionization Mode:** Positive ion mode is typically used to observe the $[M+H]^+$ ion.
 - **Infusion:** Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - **Mass Range:** Set the mass analyzer to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
 - **MS/MS:** To obtain fragmentation data for structural confirmation, select the precursor ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition.

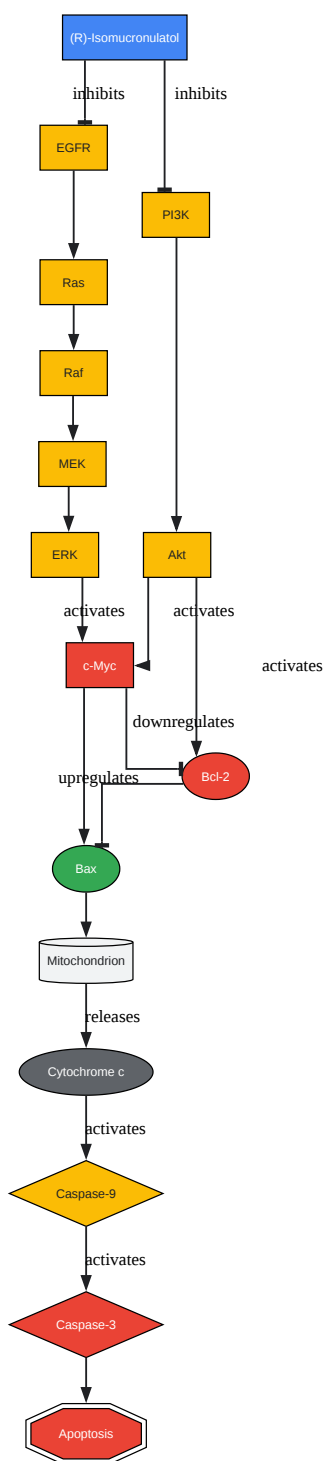
Biological Signaling Pathways

(R)-Isomucronulatol and related flavonoids have been shown to exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.



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Caption: **(R)-Isomucronulatol**-induced cell cycle arrest pathway.



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Caption: Proposed apoptotic pathway of **(R)-Isomucronulatol**.

This guide serves as a foundational resource for understanding the spectroscopic properties and biological activities of **(R)-Isomucronulatol**. Further research is warranted to fully

elucidate its therapeutic potential.

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